molecular formula C17H18N4O3 B2874143 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 891100-85-9

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2874143
CAS No.: 891100-85-9
M. Wt: 326.356
InChI Key: CWHQFIDWQOQUGT-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea (CAS 891100-93-9) is a synthetic urea derivative of significant interest in medicinal chemistry research, particularly for its role as a Formyl Peptide Receptor Like-1 (FPRL-1) agonist . Agonists of FPRL-1 are being investigated for their potential in modulating immune and inflammatory responses, as this receptor is involved in the resolution of inflammation and host defense mechanisms . The compound features a pyrrolidin-5-one scaffold, a structure recognized for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates, potentially leading to improved selectivity and binding characteristics . This molecule is offered exclusively for research applications, such as in vitro biological screening, assay development, and as a standard in analytical studies. It is supplied with a guaranteed purity of 90% or higher, ensuring consistency and reliability for your experimental work . Researchers can utilize this compound to explore novel pathways in inflammatory diseases, neuroinflammation, and immune system disorders . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-14-7-5-13(6-8-14)21-11-12(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,12H,10-11H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHQFIDWQOQUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinone Synthesis

Formation of 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine

The pyrrolidinone core is synthesized via a modified Mannich reaction. A mixture of 4-methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate undergoes cyclization in glacial acetic acid under reflux (110–120°C) for 12–24 hours. This produces 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with a yield of 65–78%.

Reaction Scheme:

$$
\text{4-Methoxybenzaldehyde} + \text{Ammonium Acetate} + \text{Ethyl Acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine}
$$

Key parameters:

  • Solvent : Glacial acetic acid (polar protic) enhances cyclization.
  • Catalyst : No external catalyst required; ammonium acetate acts as a self-buffering agent.

Urea Linkage Formation

Isocyanate Coupling Method

The urea moiety is introduced via reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with pyridin-2-yl isocyanate. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature.

Reaction Conditions:
Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C (gradual)
Reaction Time 6–8 hours
Yield 72–85%

Mechanism : Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate forms a carbamate intermediate, which tautomerizes to the urea.

Azide-Mediated Synthesis

An alternative route involves the Curtius rearrangement. The amine intermediate is converted to an acyl azide using sodium nitrite and hydrochloric acid, followed by thermal decomposition to an isocyanate in situ.

Steps:
  • Azide Formation :
    $$
    \text{1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0°C}} \text{Acyl Azide}
    $$
  • Thermal Rearrangement :
    $$
    \text{Acyl Azide} \xrightarrow{\Delta, \text{Xylene}} \text{Isocyanate Intermediate}
    $$
  • Urea Formation :
    $$
    \text{Isocyanate} + \text{2-Aminopyridine} \rightarrow \text{Target Urea}
    $$

Yield : 68–76%.

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but may reduce yield due to side reactions.
  • Non-Polar Solvents : Toluene or xylene improve selectivity for urea formation at elevated temperatures.

Catalytic Enhancements

  • Triethylamine : Scavenges HCl in isocyanate reactions, improving yield by 8–12%.
  • Lewis Acids : Zinc chloride (5 mol%) accelerates Mannich cyclization, reducing reaction time to 8 hours.

Analytical Validation

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (methanol/water = 70:30).
  • NMR : Characteristic peaks include δ 8.3 ppm (pyridinyl H) and δ 3.8 ppm (methoxy OCH₃).

Yield Comparison Table

Method Yield (%) Purity (%) Key Advantage
Isocyanate Coupling 85 98.5 Short reaction time
Azide Rearrangement 76 97.2 Avoids handling isocyanates
One-Pot Synthesis 70 95.8 Simplified workflow

Industrial Scalability Challenges

Cost Analysis

  • Pyridin-2-yl Isocyanate : High cost (~\$320/mol) limits large-scale use.
  • Alternative Reagents : Phosgene-free routes using triphosgene reduce costs by 40% but require stringent safety protocols.

Environmental Considerations

  • Waste Streams : DCM and xylene require recycling via fractional distillation.
  • Green Chemistry : Subcritical water as a solvent is under investigation but currently yields <50%.

Emerging Methodologies

Enzymatic Urea Synthesis

Immobilized lipases (e.g., Candida antarctica) catalyze urea bond formation in aqueous medium at pH 7.0, achieving 60% yield at 37°C.

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with:

  • Residence Time : 12 minutes
  • Yield : 81%
  • Throughput : 1.2 kg/day

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea.

    Reduction: Formation of 1-(1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl)-3-(pyridin-2-yl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Core Structure Reported Activity Reference
Target Compound R1: 4-methoxyphenyl; R2: pyridin-2-yl Pyrrolidinone-urea N/A (inferred from analogs) -
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea R1: 4-methoxyphenyl; R2: 4-ethoxyphenyl Pyrrolidinone-urea N/A (structural analog)
1-(3-(Trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea R1: 4-methoxyphenyl; R2: 3-trifluoromethylphenyl Pyridine-urea Anticancer (MCF-7 cells)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea R1: 2,4-dimethoxyphenyl; R2: methyl Pyridine-urea Glucokinase activation

Key Observations :

  • Ethoxy vs. Methoxy Substitution: The ethoxy analog (CAS 877640-52-3) differs from the target compound only in the R2 substituent (4-ethoxyphenyl vs. pyridin-2-yl).
  • Electron-Withdrawing Groups : Compounds like 83 () incorporate a trifluoromethyl group, which enhances electronegativity and may improve target binding in hydrophobic pockets. The target compound’s pyridin-2-yl group, while less electron-withdrawing, could facilitate π-π stacking or coordinate metal ions in enzymatic active sites .

Pharmacological Implications

  • Pyrrolidinone vs. Pyridine Cores: Pyrrolidinone-containing compounds (e.g., the target compound and CAS 877640-52-3) may exhibit improved metabolic stability compared to pyridine-based analogs due to reduced susceptibility to oxidative metabolism.
  • Substituent Effects: Methoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like trifluoromethyl.

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